C4 Isopropenyl vs. Isopropyl Substituent: Structural Basis for Differential GABAₐ Antagonist Potency Across Vertebrate and Insect Receptors
Coriamyrtin possesses an isopropenyl (–C(CH₃)═CH₂) moiety at the C4 position of the picrotoxane skeleton, a structural feature it shares with tutin (the most potent in-class GABAₐ antagonist) but not with dihydrotutin, which bears an isopropyl (–CH(CH₃)₂) group at the same position [1]. This single substituent difference at C4 correlates with a marked rank-order potency shift: on rat hippocampal neurons (13DIV), the inhibitory activity against both GABAergic and glycinergic transmission follows the order tutin ≥ coriamyrtin (both with isopropenyl) ≫ dihydrotutin (isopropyl), with dihydrotutin being the least potent inhibitor in the series [1]. The same C4 structure-activity relationship is conserved at insect GABA receptors (Drosophila RDLac homo-oligomers expressed in Xenopus oocytes), where tutin bearing isopropenyl is the most potent antagonist of the series [2]. This conservation establishes C4 unsaturation (sp² vs. sp³ hybridization) as a critical pharmacophoric determinant for picrotoxane-mediated GABA receptor blockade.
| Evidence Dimension | C4 substituent structure and functional group hybridization correlating with GABA receptor antagonist potency rank-order |
|---|---|
| Target Compound Data | Isopropenyl (–C(CH₃)═CH₂, sp²) at C4; rank-order potency intermediate between tutin and dihydrotutin on hippocampal GABAergic/glycinergic transmission |
| Comparator Or Baseline | Tutin: isopropenyl (–C(CH₃)═CH₂, sp²) at C4, most potent; Dihydrotutin: isopropyl (–CH(CH₃)₂, sp³) at C4, least potent |
| Quantified Difference | Rank order on hippocampal neurons (13DIV): tutin > coriamyrtin >> dihydrotutin. On Drosophila RDLac GABA receptors: tutin (isopropenyl) most potent; dihydrotutin (isopropyl) and isohyenanchin (hydroxyisopropyl) substantially weaker [1][2]. |
| Conditions | Rat hippocampal neurons (13 DIV), electrophysiological whole-cell recording; Xenopus oocytes expressing Drosophila RDLac GABA receptor subunits, two-electrode voltage-clamp with 30 μM GABA (EC₅₀) [1][2] |
Why This Matters
For receptor pharmacology studies requiring tool compounds with defined structure-activity profiles, coriamyrtin—bearing the active isopropenyl pharmacophore but lacking the C2 hydroxyl that differentiates tutin—occupies a distinct chemical space for probing the role of C2/C4 substitution in picrotoxane-GABAₐ interactions, while dihydrotutin serves as a reduced-activity negative control.
- [1] Pérez C, Becerra J, Manríquez-Navarro P, Aguayo LG, Fuentealba J, Guzmán JL, Joseph-Nathan P, Jiménez V, Muñoz MA, Silva M. Inhibitory activities on mammalian central nervous system receptors and computational studies of three sesquiterpene lactones from Coriaria ruscifolia subsp. ruscifolia. Chem Pharm Bull (Tokyo). 2011;59(2):161-165. doi:10.1248/cpb.59.161 View Source
- [2] Hosie AM, Ozoe Y, Koike K, Ohmoto T, Nikaido T, Sattelle DB. Actions of picrodendrin antagonists on dieldrin-sensitive and -resistant Drosophila GABA receptors. Br J Pharmacol. 1996;119(8):1569-1576. View Source
